molecular formula C28H40O6 B12437900 (-)-Macrocarpal K; 9'-epi-Macrocarpal H

(-)-Macrocarpal K; 9'-epi-Macrocarpal H

Cat. No.: B12437900
M. Wt: 472.6 g/mol
InChI Key: OOAOETHJYYAVCC-VXOQDSSJSA-N
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Description

The compound 5-{1-[(8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-octahydronaphthalen-1-yl]-3-methylbutyl}-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde is a complex organic molecule with a unique structure It features a combination of a naphthalene derivative and a benzene ring with multiple hydroxyl and aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the naphthalene derivative: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications.

    Attachment of the side chain: The side chain containing the hydroxypropan-2-yl group can be introduced through a series of substitution reactions.

    Formation of the benzene ring with hydroxyl and aldehyde groups: This can be synthesized through a series of electrophilic aromatic substitution reactions, followed by oxidation to introduce the aldehyde groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

    Synthesis of complex organic molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it a useful model compound for studying various organic reactions.

Biology

    Potential therapeutic applications: The compound’s structure suggests it may have biological activity, making it a candidate for drug development.

    Biochemical studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.

Medicine

    Drug development: Its potential biological activity makes it a candidate for the development of new pharmaceuticals.

    Diagnostic tools: It could be used in the development of diagnostic agents for various diseases.

Industry

    Materials science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

    Chemical manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    5-{1-[(8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-octahydronaphthalen-1-yl]-3-methylbutyl}-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde: is similar to other naphthalene derivatives and benzene derivatives with multiple functional groups.

Uniqueness

    Unique structure: The combination of a naphthalene derivative with a benzene ring containing multiple hydroxyl and aldehyde groups is unique.

    Its unique structure suggests it may have a wide range of applications in various fields, from medicinal chemistry to materials science.

Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

5-[1-[(8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17?,18?,21?,22?,28-/m0/s1

InChI Key

OOAOETHJYYAVCC-VXOQDSSJSA-N

Isomeric SMILES

CC(C)CC(C1CCC(=C)C2[C@]1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Canonical SMILES

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Origin of Product

United States

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